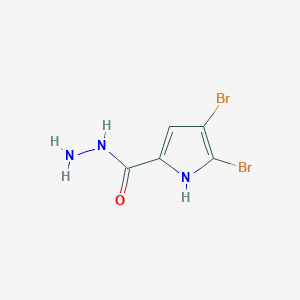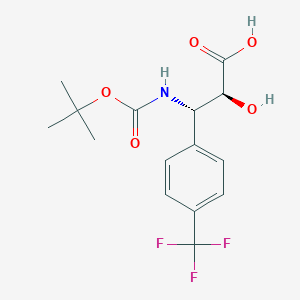
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a chiral amino acid derivative that is structurally related to the key components of HIV protease inhibitors. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis, and a trifluoromethylphenyl group, which can add both steric and electronic properties to the molecule.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which shares a similar backbone to our compound of interest, was achieved through a highly diastereoselective cyanohydrin formation using (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin and trimethyl-aluminum . This method could potentially be adapted for the synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid by introducing the trifluoromethylphenyl group and the Boc protecting group at the appropriate steps.
Molecular Structure Analysis
The molecular structure of the compound includes a chiral center, which is important for its biological activity. The presence of the Boc group is crucial for protecting the amino group during peptide coupling reactions. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilicity and ability to influence the bioactivity of molecules .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, which is a common step in peptide synthesis. The trifluoromethyl group is relatively inert but can influence the reactivity of the aromatic ring through electron-withdrawing effects. The compound could participate in reactions typical for carboxylic acids and amino acids, such as peptide bond formation or esterification .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature and may have a high melting point due to the presence of the Boc group and the aromatic ring. The solubility of the compound would be influenced by the polar hydroxy group and the nonpolar trifluoromethyl group, potentially making it soluble in both polar and nonpolar solvents .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRVMYAOSPCFJE-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376159 |
Source


|
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
959582-10-6 |
Source


|
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

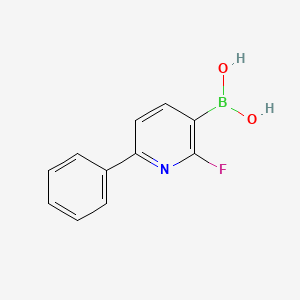
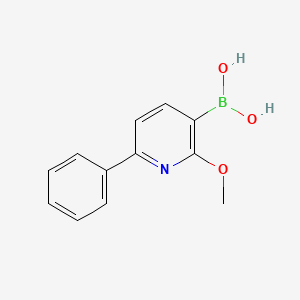
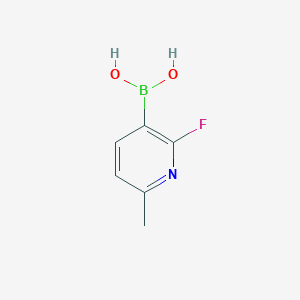
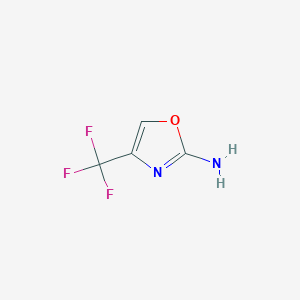
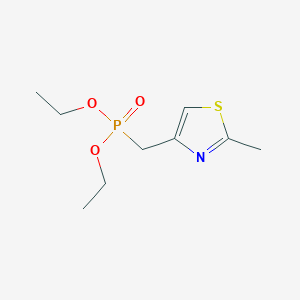
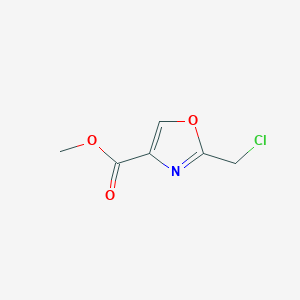
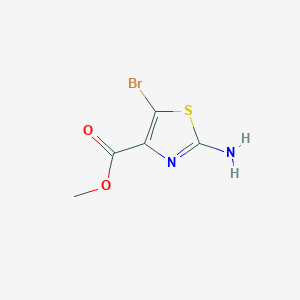
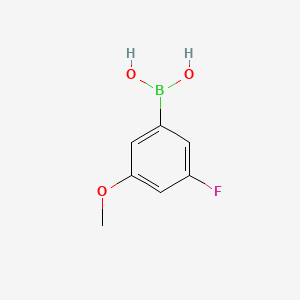
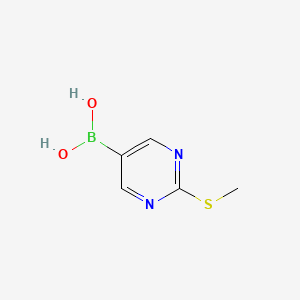
![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
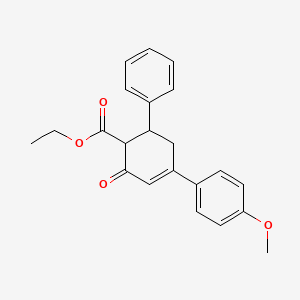
![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)
